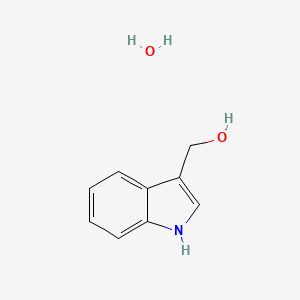

Indole-3-carbinol hydrate

描述

Indole-3-carbinol hydrate is a naturally occurring compound found in cruciferous vegetables such as broccoli, cabbage, and Brussels sprouts . It is a bioactive compound known for its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties . The compound is produced by the breakdown of glucobrassicin, a glucosinolate found in these vegetables .

准备方法

Synthetic Routes and Reaction Conditions: Indole-3-carbinol hydrate can be synthesized through the reduction of indole-3-carboxaldehyde using sodium boron hydride in an alkyl alcohol medium . This method involves the reduction reaction under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from cruciferous vegetables followed by purification processes. The compound can also be synthesized chemically in large-scale production facilities using the aforementioned synthetic routes .

化学反应分析

Types of Reactions: Indole-3-carbinol hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form indole-3-carboxylic acid.

Reduction: It can be reduced to form indole-3-methanol.

Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the carbinol group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium boron hydride is commonly used for reduction reactions.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Indole-3-carboxylic acid.

Reduction: Indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the reagents used.

科学研究应用

Indole-3-carbinol hydrate has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various indole derivatives.

Medicine: this compound is being investigated for its anti-cancer properties, particularly in breast, prostate, and cervical cancers.

Industry: The compound is used in the formulation of dietary supplements due to its potential health benefits.

作用机制

Indole-3-carbinol hydrate exerts its effects through several mechanisms:

Estrogen Metabolism: It promotes the breakdown of estrogen into less potent forms, reducing the overall estrogenic load in the body.

Cell Cycle Regulation: The compound induces cell cycle arrest and apoptosis in cancer cells by affecting the Akt/NF-κB signaling network.

Anti-inflammatory and Antioxidant Effects: It reduces the production of pro-inflammatory cytokines and oxidative stress markers.

相似化合物的比较

3,3’-Diindolylmethane: A major in vivo product of indole-3-carbinol hydrate with similar anti-cancer properties.

Indole-3-acetic acid: A plant hormone with different biological functions but similar structural features.

Uniqueness: this compound is unique due to its ability to modulate estrogen metabolism and its potential therapeutic applications in hormone-related cancers . Its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects, make it a compound of significant interest in scientific research .

生物活性

Indole-3-carbinol (I3C) is a naturally occurring compound found predominantly in cruciferous vegetables, such as broccoli, cabbage, and Brussels sprouts. It has garnered significant attention for its diverse biological activities, particularly in cancer prevention and treatment. This article explores the biological activity of I3C, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

I3C is a product of the enzymatic hydrolysis of glucobrassicin, a glucosinolate present in cruciferous vegetables. Upon ingestion, I3C undergoes acid-catalyzed condensation in the stomach to form several metabolites, including 3,3'-diindolylmethane (DIM), which is considered to be one of its most active forms in biological systems . The conversion of I3C into these metabolites is crucial for its bioactivity.

I3C exhibits multiple mechanisms through which it exerts its biological effects:

- Cell Cycle Arrest : I3C induces G1 phase cell cycle arrest in various cancer cell lines, including breast cancer cells. This effect is mediated by the downregulation of cyclin-dependent kinases (CDKs) such as CDK6 and CDK2 .

- Apoptosis Induction : I3C has been shown to trigger apoptosis in cancer cells by activating caspase pathways and causing DNA strand breaks. In cervical cancer cell lines, both I3C and DIM induced significant apoptotic changes without affecting normal cells .

- Antioxidant Activity : I3C exhibits potent antioxidant properties by scavenging hydroxyl radicals. Studies have demonstrated that it has a comparable antioxidant activity to dopamine under physiological conditions .

- Anti-inflammatory Effects : I3C can suppress inflammatory pathways by inhibiting NF-κB activity and modulating cytokine production, which may contribute to its anti-cancer effects .

Biological Activities

The biological activities of I3C extend beyond cancer prevention:

- Anti-carcinogenic Properties : Research indicates that I3C can inhibit tumorigenesis in various cancers, including breast, cervical, and liver cancers. It alters signaling pathways related to proliferation and apoptosis .

- Cardiovascular Health : I3C has shown potential in reducing lipid accumulation and improving endothelial function, suggesting benefits for cardiovascular health .

- Antiviral Activity : Recent studies have highlighted the antiviral properties of I3C against SARS-CoV-2, indicating its potential role in managing viral infections .

Case Studies and Research Findings

Several studies have investigated the effects of I3C on different types of cancer:

- Breast Cancer : A study demonstrated that I3C and its N-alkoxy derivatives preferentially target estrogen receptor-positive breast cancer cells, leading to significant growth inhibition at lower concentrations compared to unmodified I3C .

- Cervical Cancer : In vitro studies showed that I3C induces apoptosis in cervical cancer cells via DNA damage mechanisms. The compound was found to be more effective than DIM in certain cell lines .

- Liver Cancer : Animal models have indicated that dietary administration of I3C inhibits tumor growth in liver cancer models through modulation of key signaling pathways involved in cell survival and proliferation .

Summary Table of Biological Activities

属性

IUPAC Name |

1H-indol-3-ylmethanol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.H2O/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-5,10-11H,6H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEVEHLSJRKSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CO.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153979 | |

| Record name | Indole-3-carbinol hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-15-6 | |

| Record name | Indole-3-carbinol hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123334156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-carbinol hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。